molecular formula C24H28N4O2S B2810560 2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(naphthalen-1-yl)acetamide CAS No. 898434-44-1

2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(naphthalen-1-yl)acetamide

Cat. No.: B2810560
CAS No.: 898434-44-1
M. Wt: 436.57
InChI Key: KCDJJGBVIBDGQQ-UHFFFAOYSA-N
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Description

This compound, 2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(naphthalen-1-yl)acetamide, is a well-characterized, potent, and selective ATP-competitive inhibitor of p21-activated kinase 4 (PAK4). PAK4 is a central node in the oncogenic Rho GTPase signaling pathway, particularly downstream of Cdc42, where it regulates critical cellular processes including cytoskeletal reorganization, cell motility, proliferation, and survival. Its design stems from the optimization of a diaminopyrimidine core to achieve high kinase selectivity . This reagent exhibits exceptional utility in dissecting the specific roles of PAK4 in various cancer models, as its inhibition has been shown to disrupt cancer cell invasion and migration, key drivers of metastasis. In biochemical assays, it demonstrates low nanomolar potency against PAK4 and high selectivity over other PAK family members (PAK1-3) and a broad panel of kinases , making it an ideal tool for targeted pharmacological interrogation. Researchers can leverage this compound to investigate PAK4-driven signaling networks, validate PAK4 as a therapeutic target in specific cancer subtypes, and explore mechanisms of resistance in preclinical studies. It is supplied For Research Use Only and is intended solely for laboratory research applications in cell culture and biochemical assays.

Properties

IUPAC Name

2-[[1-[3-(dimethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O2S/c1-27(2)14-7-15-28-21-13-6-11-19(21)23(26-24(28)30)31-16-22(29)25-20-12-5-9-17-8-3-4-10-18(17)20/h3-5,8-10,12H,6-7,11,13-16H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCDJJGBVIBDGQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C2=C(CCC2)C(=NC1=O)SCC(=O)NC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(naphthalen-1-yl)acetamide , identified by CAS number 898434-44-1, is a synthetic organic molecule with a complex structure that suggests significant pharmacological potential. This article reviews its biological activity, focusing on its anticancer properties and other relevant pharmacological effects.

Chemical Structure and Properties

The molecular formula of the compound is C24H28N4O2SC_{24}H_{28}N_{4}O_{2}S, with a molecular weight of approximately 436.6 g/mol. The structure includes a tetrahydro-cyclopenta[d]pyrimidine moiety, which is crucial for its biological activity.

PropertyValue
Molecular FormulaC24H28N4O2S
Molecular Weight436.6 g/mol
CAS Number898434-44-1

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent . It exhibits significant in vitro activity against various cancer cell lines, particularly HepG2 (liver cancer) cells. The mechanism of action appears to involve the inhibition of specific enzymes related to cancer cell metabolism.

  • In Vitro Studies :
    • The compound demonstrated an IC50 value indicating effective cytotoxicity against HepG2 cells.
    • Molecular docking studies suggest that it interacts with key enzymes involved in cancer progression, such as those linked to apoptosis and cell cycle regulation.
  • Case Study :
    • A study conducted by Walid Fayad et al. (2019) evaluated a library of compounds for anticancer activity and identified this compound as a promising candidate due to its selective toxicity towards cancer cells while sparing normal cells .

Other Biological Activities

Beyond its anticancer effects, preliminary research indicates that this compound may exhibit anti-inflammatory properties. Inflammation plays a critical role in various diseases, including cancer and cardiovascular disorders.

  • COX Inhibition :
    • The compound has been screened for cyclooxygenase (COX) inhibitory activity, which is relevant for anti-inflammatory applications. Compounds with selective COX-II inhibition are particularly valuable for reducing inflammation without the gastrointestinal side effects associated with non-selective NSAIDs .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, several hypotheses have emerged based on molecular docking studies:

  • Enzyme Interaction : The compound may bind to active sites of enzymes involved in metabolic pathways associated with tumor growth.
  • Signal Transduction Pathways : It could modulate signaling pathways that lead to apoptosis in cancer cells or inhibit angiogenesis.

Comparison with Similar Compounds

Cyclopenta[d]pyrimidinone vs. Thieno-Pyrimidine Hybrids

  • Compound from : 2-{[3-(4-Chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-isopropylphenyl)acetamide The fusion of a thieno ring to the cyclopenta[d]pyrimidinone introduces sulfur into the aromatic system, which may alter electronic properties and binding affinity. The 4-chlorophenyl group at position 3 enhances steric bulk compared to the dimethylamino propyl group in the target compound .
  • The absence of the aminoalkyl chain simplifies the structure but may diminish solubility .

Substituent Variations

Aminoalkyl Chain Modifications

  • The 3,4-difluorophenyl substituent introduces electronegative atoms, which may enhance interactions with polar residues in target proteins .

Arylacetamide Group Comparisons

  • The simpler pyrimidinone core lacks the fused cyclopentane ring, reducing conformational rigidity .
  • Compound from : 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-phenoxy-phenyl)-acetamide The phenoxy-phenyl group introduces a flexible ether linkage, which may improve solubility but reduce target specificity due to increased rotational freedom .

Discussion of Research Findings

  • Bioactivity Implications : The naphthalen-1-yl group in the target compound likely enhances π-π stacking interactions with aromatic residues in proteins, such as TNFα or collagen-associated receptors, as suggested by ’s network pharmacology analysis .
  • Solubility vs. Permeability: The dimethylamino propyl chain balances solubility (via tertiary amine protonation) and permeability (via moderate logP), whereas diethylamino analogs () may prioritize membrane penetration over bioavailability .
  • Synthetic Accessibility : The synthesis of the target compound likely follows established alkylation routes for thiopyrimidines, as described in , but requires precise control to avoid side reactions with the naphthalen-1-yl amine .

Q & A

Q. What are the established synthetic routes for this compound, and how can its purity be validated?

The synthesis typically involves multi-step organic reactions, including nucleophilic substitution and amidation. For example, thioglycolic acid derivatives may react with activated pyrimidine intermediates under basic conditions. Validation of purity requires analytical chromatography (TLC/HPLC) and spectroscopic characterization. 1H NMR (e.g., δ 10.10 ppm for the NHCO group in DMSO-d6) and mass spectrometry (e.g., [M+H]+ at m/z 344.21) are critical for structural confirmation . Elemental analysis (C, N, S) should align with theoretical values within ±0.3% .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

  • 1H NMR : Identifies proton environments (e.g., aromatic protons at δ 7.28–7.82 ppm, methyl groups at δ 2.19 ppm) .
  • Mass Spectrometry : Confirms molecular weight and fragmentation patterns.
  • IR Spectroscopy : Detects functional groups like amide C=O (~1650 cm⁻¹) and thioether linkages .
    Cross-validation with computational simulations (e.g., DFT for NMR chemical shifts) enhances accuracy .

Q. How does pH and temperature affect the compound’s stability during storage?

Stability studies should be conducted under varying pH (e.g., 2–10) and temperatures (4–40°C). Use HPLC to monitor degradation products over time. Amide bonds are prone to hydrolysis under acidic/basic conditions, while the thioether group may oxidize at elevated temperatures . Buffer selection (e.g., phosphate for neutrality) and inert atmospheres (N₂) are recommended for long-term storage.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield beyond 80%?

  • Solvent Optimization : Replace polar aprotic solvents (DMF) with alternatives like acetonitrile or THF to reduce side reactions .
  • Catalyst Screening : Test phase-transfer catalysts (e.g., TBAB) or organocatalysts for thioglycolic acid coupling .
  • Kinetic Monitoring : Use in-situ techniques (e.g., ReactIR) to identify rate-limiting steps and adjust reagent stoichiometry .

Q. What methodologies are used to study interactions between this compound and biological targets (e.g., enzymes)?

  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (KD, kon/koff) .
  • Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) .
  • Molecular Dynamics Simulations : Predict binding modes using software like AutoDock or GROMACS .
    Comparative studies with structural analogs (e.g., pyrido[1,2-a]pyrimidines) help identify pharmacophores .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the naphthalene ring) with activity trends .
  • Docking Studies : Prioritize derivatives with improved binding to target proteins (e.g., kinase inhibitors) .
  • ADMET Prediction : Use tools like SwissADME to optimize solubility and metabolic stability .

Q. How should contradictory bioactivity data between in vitro and in vivo studies be resolved?

  • Pharmacokinetic Profiling : Assess bioavailability, plasma protein binding, and tissue distribution to explain efficacy gaps .
  • Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites influencing in vivo results .
  • Dose-Response Refinement : Conduct Hill coefficient analysis to validate target engagement thresholds .

Q. What engineering challenges arise during scale-up, and how can they be addressed?

  • Mixing Efficiency : Computational fluid dynamics (CFD) simulations optimize agitator design for heterogeneous reactions .
  • Thermal Control : Implement segmented flow reactors to manage exothermic steps .
  • Crystallization Optimization : Use PAT (Process Analytical Technology) tools to monitor particle size distribution .

Comparative Structural and Bioactivity Data

Compound ClassKey FeaturesBioactivity InsightsReference
Pyrazolo-pyrimidinesThioether linkage, naphthalene moietyAnticancer (IC₅₀: 1–10 µM)
Pyrido[1,2-a]pyrimidinesDimethyl substituents, acetamideAnti-inflammatory (COX-2 IC₅₀: 5 µM)
Thieno-pyrimidinesSulfanyl groups, chromeno coreAntimicrobial (MIC: 2–8 µg/mL)

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